2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Overview
Description
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a cyclobutyl group, a fluorine atom, and a benzo[d]imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole-containing compounds are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable candidate for drug development, particularly in the treatment of diseases involving imidazole receptors. Additionally, it can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-(2-Cyclobutyl-1H-benzo[d]imidazol-1-yl)acetic acid: Lacks the fluorine atom.
2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid: Fluorine atom at a different position.
2-(2-Cyclobutyl-7-fluoro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid: Different heterocyclic core.
Uniqueness: The presence of the fluorine atom at the 7-position in 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid imparts unique chemical and biological properties compared to its analogs. This fluorine atom can influence the compound's binding affinity, metabolic stability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
2-(2-cyclobutyl-7-fluorobenzimidazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-9-5-2-6-10-12(9)16(7-11(17)18)13(15-10)8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRZOIFRMXYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2CC(=O)O)C(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209250 | |
Record name | 1H-Benzimidazole-1-acetic acid, 2-cyclobutyl-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774898-65-5 | |
Record name | 1H-Benzimidazole-1-acetic acid, 2-cyclobutyl-7-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774898-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-1-acetic acid, 2-cyclobutyl-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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